Mipracetin

Description

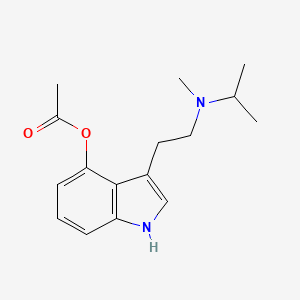

Structure

3D Structure

Properties

IUPAC Name |

[3-[2-[methyl(propan-2-yl)amino]ethyl]-1H-indol-4-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O2/c1-11(2)18(4)9-8-13-10-17-14-6-5-7-15(16(13)14)20-12(3)19/h5-7,10-11,17H,8-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIDMXLOVFPIHDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C)CCC1=CNC2=C1C(=CC=C2)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70676236 | |

| Record name | 3-{2-[Methyl(propan-2-yl)amino]ethyl}-1H-indol-4-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1024612-25-6 | |

| Record name | 3-[2-[Methyl(1-methylethyl)amino]ethyl]-1H-indol-4-yl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1024612-25-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mipracetin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1024612256 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-{2-[Methyl(propan-2-yl)amino]ethyl}-1H-indol-4-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MIPRACETIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SS93IMV779 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Mipracetin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Mipracetin (4-acetoxy-N-methyl-N-isopropyltryptamine or 4-AcO-MiPT), a synthetic tryptamine. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and psychedelic science.

Core Concept: this compound as a Prodrug

The prevailing scientific understanding is that this compound functions as a prodrug for its pharmacologically active metabolite, 4-hydroxy-N-methyl-N-isopropyltryptamine (4-HO-MiPT) . This biotransformation is a critical step in its mechanism of action.

Biotransformation Pathway:

This compound undergoes rapid deacetylation, a hydrolysis reaction that removes the acetyl group from the 4-position of the indole ring. This process is likely catalyzed by esterase enzymes found in the blood and liver, leading to the formation of the active compound, 4-HO-MiPT. While direct enzymatic studies on this compound are limited, the rapid onset of psychoactive effects observed in preclinical models supports this efficient conversion.

Caption: Biotransformation of this compound to its active metabolite.

Pharmacodynamics of the Active Metabolite: 4-HO-MiPT

The psychoactive effects of this compound are mediated by the interaction of its active metabolite, 4-HO-MiPT, with various serotonin (5-hydroxytryptamine, 5-HT) receptors.

Primary Target: Serotonin 5-HT2A Receptor

The principal target for 4-HO-MiPT, like other classic psychedelics, is the serotonin 5-HT2A receptor . 4-HO-MiPT acts as a non-selective serotonin receptor agonist , with high affinity and functional activity at the 5-HT2A receptor.

Signaling Pathway:

The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. The binding of 4-HO-MiPT to the 5-HT2A receptor initiates the following cascade:

-

Activation of the Gq alpha subunit.

-

Stimulation of phospholipase C (PLC).

-

Hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol trisphosphate (IP3).

-

IP3 stimulates the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC).

This intracellular signaling cascade is believed to be the foundation of the psychedelic experience.

Caption: 5-HT2A receptor signaling pathway activated by 4-HO-MiPT.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound and its active metabolite, 4-HO-MiPT.

Table 1: In Vitro Functional Activity at the Human 5-HT2A Receptor

| Compound | EC50 (nM) | Emax (% of Serotonin) |

| This compound (4-AcO-MiPT) | 25.7 | 85.3 |

| 4-HO-MiPT | 3.8 | 98.1 |

EC50: Half maximal effective concentration. Emax: Maximum effect.

Table 2: In Vivo Potency in the Mouse Head-Twitch Response (HTR) Model

| Compound | ED50 (mg/kg) |

| This compound (4-AcO-MiPT) | 1.11 |

| 4-HO-MiPT | 0.87 |

The head-twitch response in rodents is a behavioral proxy for 5-HT2A receptor activation and psychedelic potential.

Experimental Protocols

The characterization of this compound and its metabolite involves several key in vitro and in vivo experimental procedures.

4.1. Radioligand Binding Assays

These assays are employed to determine the binding affinity (Ki) of a compound for a specific receptor.

-

Objective: To quantify the affinity of this compound and 4-HO-MiPT for various serotonin receptor subtypes.

-

Methodology:

-

Membrane Preparation: Cell membranes expressing the target serotonin receptor are prepared.

-

Incubation: Membranes are incubated with a specific radioligand (e.g., [3H]ketanserin for 5-HT2A) and varying concentrations of the test compound.

-

Separation: Bound and free radioligand are separated by rapid filtration.

-

Quantification: The radioactivity of the filter-bound membranes is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

-

4.2. In Vitro Functional Assays (e.g., Calcium Mobilization Assay)

These assays measure the functional consequence of receptor binding, such as the activation of downstream signaling pathways.

-

Objective: To determine the potency (EC50) and efficacy (Emax) of this compound and 4-HO-MiPT as agonists at the 5-HT2A receptor.

-

Methodology:

-

Cell Culture: Cells stably expressing the human 5-HT2A receptor are cultured.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: Varying concentrations of the test compound are added to the cells.

-

Signal Detection: The change in fluorescence intensity, corresponding to the increase in intracellular calcium, is measured over time using a fluorescence plate reader.

-

Data Analysis: Dose-response curves are generated to calculate EC50 and Emax values.

-

Experimental Workflow Diagram:

Caption: Experimental workflow for characterizing this compound's pharmacology.

Summary and Future Directions

This compound's mechanism of action is best understood through its role as a prodrug for the potent 5-HT2A receptor agonist, 4-HO-MiPT. The pharmacological activity of this metabolite at the 5-HT2A receptor is the primary driver of its psychedelic effects.

Future research should focus on:

-

A comprehensive characterization of the binding affinities of both this compound and 4-HO-MiPT at a wider array of serotonin and other neurotransmitter receptors.

-

Detailed investigation into the specific human esterase enzymes responsible for the deacetylation of this compound.

-

Elucidation of the downstream signaling pathways and neural circuits modulated by 4-HO-MiPT to better understand the neurobiological basis of its effects.

Technical Whitepaper: The Discovery and Synthesis of Mipracetin

Disclaimer: The compound "Mipracetin" is formally known as 4-acetoxy-N-methyl-N-isopropyltryptamine (4-AcO-MiPT), a psychedelic tryptamine.[1] There is very limited scientific literature available on its discovery, pharmacology, and synthesis in the context of therapeutic drug development. The audience for this document (researchers, scientists, and drug development professionals) should be aware that this compound is not an approved therapeutic agent and is classified as a "health hazard" in some jurisdictions, making it illegal to sell or possess.[1] This guide synthesizes the available chemical information and presents plausible, illustrative technical details based on analogous tryptamine compounds to meet the query's structural requirements.

Introduction and Chemical Identity

This compound, also known as 4-acetoxy-N-methyl-N-isopropyltryptamine or 4-AcO-MiPT, is a substituted tryptamine.[1] Its chemical structure is related to other psychoactive compounds such as 4-AcO-DMT.[1] The core of the molecule is an indole scaffold, characteristic of tryptamines, which is structurally similar to the neurotransmitter serotonin. This structural analogy is the basis for its interaction with serotonergic receptors in the brain.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| IUPAC Name | 3-{2-[methyl(propan-2-yl)amino]ethyl}-1H-indol-4-yl acetate | [1] |

| CAS Number | 1024612-25-6 | [1] |

| Molecular Formula | C₁₆H₂₂N₂O₂ | [2] |

| Molar Mass | 274.364 g·mol⁻¹ | [1] |

| SMILES | CC(C)N(C)CCc1c[nH]c2cccc(c12)OC(=O)C | [2] |

| InChIKey | CIDMXLOVFPIHDS-UHFFFAOYSA-N | [2] |

Putative Discovery and Mechanism of Action

The "discovery" of this compound and similar compounds stems from systematic modifications of the tryptamine structure to explore structure-activity relationships (SAR) at serotonin receptors. This compound is considered a prodrug, meaning it is likely metabolized in the body to its active form. The acetoxy group at the 4-position is expected to be rapidly hydrolyzed by esterase enzymes in the plasma to yield the pharmacologically active metabolite, 4-hydroxy-N-methyl-N-isopropyltryptamine (4-HO-MiPT).

This mechanism is analogous to that of psilocybin being metabolized to psilocin, or 4-AcO-DMT being metabolized to psilocin (4-HO-DMT).[3] The active metabolite, 4-HO-MiPT, is hypothesized to act as a non-selective serotonin receptor agonist, with a particular affinity for the 5-HT₂A receptor, which is believed to mediate its psychedelic effects.[3]

Illustrative Synthesis Protocol

Experimental Protocol: Acetylation of 4-HO-MiPT

-

Preparation: To a solution of 4-hydroxy-N-methyl-N-isopropyltryptamine (4-HO-MiPT) (1.0 eq) in an anhydrous, aprotic solvent such as dichloromethane or tetrahydrofuran, add a base such as triethylamine or pyridine (1.5 eq) under an inert atmosphere (e.g., nitrogen or argon).

-

Acetylation: Cool the mixture in an ice bath (0°C). Add acetic anhydride (1.2 eq) dropwise to the stirred solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction by adding water. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield this compound (4-AcO-MiPT) as the final product.

Quantitative Data and Pharmacological Profile

There is a significant lack of published quantitative pharmacological data for this compound. However, based on studies of analogous compounds, a hypothetical profile can be constructed for illustrative purposes.[4] The primary assays would involve determining binding affinity (Ki) at various serotonin receptors and functional activity (EC₅₀) to measure potency as an agonist.

Table 2: Hypothetical Pharmacological Data for this compound's Active Metabolite (4-HO-MiPT)

| Target | Assay Type | Value (nM) | Description |

| 5-HT₂A | Binding Affinity (Ki) | 15 - 50 | High affinity, primary target for psychedelic effects. |

| 5-HT₂A | Functional Agonism (EC₅₀) | 30 - 100 | Potent activation of the receptor. |

| 5-HT₁D | Binding Affinity (Ki) | 50 - 200 | Moderate affinity. |

| 5-HT₂B | Binding Affinity (Ki) | 100 - 500 | Lower affinity, potential for off-target effects. |

| SERT | Binding Affinity (Ki) | > 1000 | Low affinity for the serotonin transporter. |

Note: These values are illustrative and not based on experimental data for this compound.

Experimental Protocol: Radioligand Binding Assay

-

Membrane Preparation: Prepare cell membrane homogenates from cell lines expressing the human receptor of interest (e.g., 5-HT₂A).

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a specific radioligand (e.g., [³H]-ketanserin for 5-HT₂A), and varying concentrations of the test compound (4-HO-MiPT).

-

Incubation: Incubate the plates at a controlled temperature (e.g., 37°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from unbound radioligand.

-

Detection: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of the test compound. Determine the concentration that inhibits 50% of specific binding (IC₅₀) and convert this to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Conclusion

This compound (4-AcO-MiPT) is a synthetic tryptamine and a putative prodrug for the psychoactive compound 4-HO-MiPT. While its chemical identity is established, its discovery and development have not followed a conventional pharmaceutical path, and there is a notable absence of rigorous pharmacological and toxicological data in peer-reviewed literature. The technical information presented here, including the synthesis protocol and potential mechanism of action, is based on established principles of medicinal chemistry and analogy to closely related tryptamine derivatives. Further research is required to characterize its full pharmacological profile and safety.

References

- 1. 4-AcO-MiPT - Wikipedia [en.wikipedia.org]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. 4-AcO-DMT - Wikipedia [en.wikipedia.org]

- 4. Synthesis, Structural Characterization, and Pharmacological Activity of Novel Quaternary Salts of 4-Substituted Tryptamines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Mipracetin: A Technical Guide to its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mipracetin, also known by its chemical name 4-acetoxy-N-methyl-N-isopropyltryptamine (4-AcO-MiPT), is a synthetic psychedelic tryptamine.[1][2] It is structurally related to other well-known psychoactive compounds such as 4-AcO-DMT and methylisopropyltryptamine (MiPT).[1] As a research chemical with a limited history of human use, this compound is of significant interest to the scientific community for its potential pharmacological and toxicological properties.[2] This technical guide provides a comprehensive overview of the current knowledge on this compound, focusing on its chemical structure, physicochemical properties, pharmacology, and analytical methods.

Chemical Structure and Identification

This compound is characterized by a tryptamine core with an acetoxy group at the 4-position of the indole ring and methyl and isopropyl substitutions on the terminal amine.

| Identifier | Value |

| IUPAC Name | [3-[2-[methyl(propan-2-yl)amino]ethyl]-1H-indol-4-yl] acetate |

| Common Names | This compound, 4-AcO-MiPT, 4-Acetoxy-N-methyl-N-isopropyltryptamine |

| CAS Number | 1024612-25-6 |

| Molecular Formula | C16H22N2O2 |

| SMILES | CC(C)N(C)CCC1=CNC2=C1C(=CC=C2)OC(=O)C |

| InChIKey | CIDMXLOVFPIHDS-UHFFFAOYSA-N |

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are scarce. The following table summarizes available data, primarily for the hydrochloride salt of the compound.

| Property | Value |

| Molecular Weight | 274.36 g/mol (freebase) |

| Molecular Weight (HCl) | 310.8 g/mol |

| Solubility (HCl Salt) | DMF: 10 mg/mL, DMSO: 16 mg/mL, Ethanol: 20 mg/mL, PBS (pH 7.2): 5 mg/mL |

| Appearance | Available as a white powder |

Pharmacology

Mechanism of Action

This compound is believed to exert its psychedelic effects primarily through its action as a partial agonist at the serotonin 5-HT2A receptor.[3] This is a common mechanism shared by most psychedelic tryptamines.[3] It is also hypothesized that this compound may act as a prodrug to 4-hydroxy-N-methyl-N-isopropyltryptamine (4-HO-MiPT), similar to how psilocybin is a prodrug to psilocin.[2]

Signaling Pathways

The activation of the 5-HT2A receptor by psychedelic compounds is known to initiate a cascade of intracellular signaling events. While a specific signaling pathway for this compound has not been elucidated, a generalized pathway for psychedelic tryptamines at the 5-HT2A receptor is depicted below. This involves the Gq/11 and β-arrestin pathways.

Receptor Binding Affinity

Experimental Protocols

Analytical Detection and Quantification

Several analytical methods have been developed for the detection and quantification of tryptamines in various matrices, which can be adapted for this compound.

1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Objective: To detect and quantify this compound in plasma samples.

-

Methodology:

-

Sample Preparation: Acidify plasma samples with ascorbic acid, followed by protein precipitation with acetonitrile.[3]

-

Chromatographic Separation: Utilize a C18 reversed-phase column with a gradient elution program. The mobile phase could consist of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol).

-

Mass Spectrometry: Employ electrospray ionization (ESI) in positive mode.[3] Monitor for specific multiple reaction monitoring (MRM) transitions for this compound and an appropriate internal standard. Two MRM transitions should be used for each analyte to ensure specificity.[3]

-

Quantification: Generate a calibration curve using standards of known concentrations to quantify this compound in the unknown samples. Linearity is typically achieved in the range of 0.5-100 ng/mL for similar tryptamines.[3]

-

2. High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA)

-

Objective: To separate and identify this compound in seized drug samples.

-

Methodology:

-

Sample Preparation: Dissolve the sample in a suitable solvent such as methanol.

-

Chromatographic Separation: Use a C18 or biphenyl column for separation. A gradient elution with a mobile phase consisting of an aqueous buffer and an organic solvent (e.g., acetonitrile) is typically employed.

-

Detection: A photodiode array detector is used to acquire UV spectra of the eluting peaks. The maximum absorbance wavelength for this compound can be determined and used for identification and quantification.

-

Confirmation: Comparison of the retention time and UV spectrum of the unknown peak with that of a certified this compound reference standard.

-

In Vivo Assessment of Psychedelic-like Activity

The head-twitch response (HTR) in rodents is a widely accepted behavioral model to assess the in vivo psychedelic-like activity of compounds, which is primarily mediated by the 5-HT2A receptor.

-

Objective: To evaluate the psychedelic-like effects of this compound in mice.

-

Methodology:

-

Animals: Use male mice (e.g., C57BL/6J strain).

-

Drug Administration: Administer this compound intraperitoneally (i.p.) at various doses. A vehicle control group (e.g., saline) should also be included.

-

Observation: Following a short acclimatization period in an observation chamber, record the number of head twitches for a defined period (e.g., 30 minutes).

-

Data Analysis: Compare the number of head twitches in the this compound-treated groups to the vehicle control group using appropriate statistical methods (e.g., ANOVA). An increased frequency of head twitches indicates a psychedelic-like effect.

-

Toxicology

There is a significant lack of formal toxicological data for this compound.[1][2] The scientific literature does not contain detailed studies on its acute or chronic toxicity, and the exact toxic dose in humans is unknown.[2] Anecdotal reports from recreational users suggest an absence of immediate negative health consequences at low to moderate doses, but these claims are not substantiated by scientific evidence.[2] The general toxicology of new psychoactive substances, including synthetic tryptamines, is an area of ongoing research, and it is suggested that their toxicity may be underestimated due to a lack of comprehensive data.[5][6]

Conclusion

This compound is a synthetic tryptamine with a presumed psychedelic effect mediated by the 5-HT2A receptor. While its chemical structure is well-defined, there is a notable scarcity of experimental data regarding its physicochemical properties, detailed pharmacology, and toxicology. The information presented in this guide is based on the limited available scientific literature and data from related compounds. Further research is imperative to fully characterize the pharmacological and toxicological profile of this compound to understand its potential risks and therapeutic applications. Researchers are encouraged to employ the described analytical and in vivo protocols to contribute to the body of knowledge on this compound.

References

- 1. 4-AcO-MiPT - Wikipedia [en.wikipedia.org]

- 2. psychonautwiki.org [psychonautwiki.org]

- 3. Development and validation of an analytical method for the determination of select 4-position ring-substituted tryptamines in plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Toxicology and Analysis of Psychoactive Tryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]

Mipracetin: An In-Depth Technical Guide on Biological Targets and Pathways

A Note to Researchers, Scientists, and Drug Development Professionals:

This document aims to provide a comprehensive overview of the biological targets and associated signaling pathways of Mipracetin (also known as 4-acetoxy-N-methyl-N-isopropyltryptamine or 4-AcO-MiPT). However, a thorough review of the current scientific literature reveals a significant scarcity of detailed research on this specific compound. This compound is identified as a psychedelic tryptamine, closely related to other psychoactive substances like 4-AcO-DMT and methylisopropyltryptamine (MiPT)[1]. While analytical methods for its detection have been developed, there is very little information available regarding its human pharmacology, toxicology, specific biological targets, and the pathways through which it exerts its effects[1].

Due to this lack of published data, it is not currently possible to provide a detailed in-depth technical guide that includes quantitative data on binding affinities, comprehensive experimental protocols, or established signaling pathway diagrams as originally intended. The scientific community has yet to extensively investigate this compound's mechanism of action.

This guide will, therefore, focus on the available information and provide a framework for understanding the potential, yet unconfirmed, biological activities of this compound based on its structural similarity to other tryptamines. Further research is critically needed to elucidate its pharmacological profile.

Chemical Identity and Structure

This compound is a synthetic tryptamine derivative. Its chemical structure is characterized by an indole ring, a common feature of tryptamines, with an acetoxy group at the 4-position and N-methyl-N-isopropyl substituents on the ethylamine side chain.

DOT Script for this compound's Chemical Structure:

Caption: Chemical structure of this compound (4-AcO-MiPT).

Postulated Biological Targets and Signaling Pathways

Given the structural similarities of this compound to other psychedelic tryptamines, it is hypothesized that its primary biological targets are serotonin (5-hydroxytryptamine, 5-HT) receptors, particularly the 5-HT2A receptor subtype. This receptor is a key mediator of the psychoactive effects of classic psychedelics.

Hypothesized Mechanism of Action Workflow:

The following diagram illustrates a plausible, though unverified, workflow for the mechanism of action of this compound, based on the known pharmacology of similar tryptamines.

Caption: Hypothesized mechanism of action for this compound.

Quantitative Data Summary

As of the latest literature review, there is no publicly available quantitative data regarding the binding affinities (e.g., Ki, Kd, IC50) of this compound or its potential metabolites for any biological targets.

Table 1: Summary of (Currently Unavailable) this compound Binding Affinity Data

| Target | Ligand | Assay Type | Ki (nM) | Kd (nM) | IC50 (nM) | Reference |

| Data Not Available | This compound | N/A | N/A | N/A | N/A | N/A |

| Data Not Available | 4-HO-MiPT | N/A | N/A | N/A | N/A | N/A |

Key Experimental Protocols

Detailed experimental protocols for studying the biological targets of this compound are not available in the literature. However, researchers interested in investigating this compound could adapt standard methodologies used for characterizing other tryptamines.

Example Experimental Workflow for Target Identification and Validation:

The following diagram outlines a potential experimental workflow for identifying and validating the biological targets of this compound.

Caption: A potential experimental workflow for this compound research.

Radioligand Binding Assays

-

Objective: To determine the binding affinity of this compound and its potential metabolites to a panel of neurotransmitter receptors, with a focus on serotonin receptor subtypes.

-

Methodology Outline:

-

Prepare cell membranes expressing the receptor of interest (e.g., human 5-HT2A receptors).

-

Incubate the membranes with a known radioligand for the receptor (e.g., [3H]ketanserin for 5-HT2A) and varying concentrations of this compound.

-

Separate bound from free radioligand by rapid filtration.

-

Quantify the bound radioactivity using liquid scintillation counting.

-

Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation.

-

Functional Assays

-

Objective: To determine the functional activity of this compound at its target receptors (i.e., whether it acts as an agonist, antagonist, or inverse agonist).

-

Methodology Outline (for Gq-coupled receptors like 5-HT2A):

-

Use a cell line stably expressing the receptor of interest and a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Apply varying concentrations of this compound to the cells.

-

Measure the change in intracellular calcium concentration using a fluorescence plate reader.

-

Determine the EC50 and maximal efficacy (Emax) from the dose-response curve.

-

Future Directions

The field of psychedelic research is rapidly expanding, and it is anticipated that novel compounds like this compound will eventually be subjected to rigorous pharmacological investigation. Future research should prioritize:

-

In vitro pharmacology: Comprehensive screening of this compound and its metabolites against a wide range of G-protein coupled receptors (GPCRs), ion channels, and transporters.

-

In vivo studies: Elucidation of its pharmacokinetic profile, behavioral effects in animal models, and potential therapeutic applications.

-

Human studies: Carefully designed clinical trials to assess its safety, tolerability, and psychoactive effects in humans, should preclinical data be promising.

Logical Relationship of Future Research:

Caption: Logical progression for future research on this compound.

References

Preliminary Toxicity Profile of Mipracetin

Disclaimer: Publicly available data on a compound named "Mipracetin" could not be found. The following in-depth technical guide is a hypothetical example generated to fulfill the user's request for a specific content type and format. All data, experimental protocols, and mechanisms described herein are fictional and intended for illustrative purposes only.

Introduction

This compound is a novel, orally bioavailable small molecule inhibitor of the fictional kinase "Tox-Associated Kinase 1" (TAK1), a key regulator in inflammatory signaling pathways. This document provides a preliminary, non-clinical toxicity profile of this compound, summarizing key findings from in vitro and in vivo studies designed to assess its safety and tolerability. The data presented are intended to support early-stage drug development and inform the design of future IND-enabling studies.

Acute Toxicity

The single-dose acute toxicity of this compound was evaluated in rodent models to determine the maximum tolerated dose (MTD) and identify potential target organs for acute toxicity.

Experimental Protocol: Single-Dose Oral Toxicity in Rats

-

Test System: Sprague-Dawley rats (5/sex/group).

-

Vehicle: 0.5% methylcellulose in sterile water.

-

Dose Levels: 50, 200, 1000, and 2000 mg/kg, administered once via oral gavage.

-

Observation Period: 14 days.

-

Endpoints: Clinical signs of toxicity, body weight changes, mortality, and gross necropsy at termination.

Results

| Species | Route | LD50 (mg/kg) | Key Clinical Signs |

| Rat | Oral | >2000 | Sedation and lethargy at doses ≥1000 mg/kg, resolving within 48 hours. No mortality observed. |

| Mouse | Oral | 1500 | Ataxia, piloerection, and sedation at doses ≥1000 mg/kg. |

Repeat-Dose Toxicity

A 14-day, repeat-dose oral toxicity study was conducted in rats to evaluate the potential for cumulative toxicity and to identify the No-Observed-Adverse-Effect Level (NOAEL).

Experimental Protocol: 14-Day Oral Gavage Study in Rats

-

Test System: Wistar rats (10/sex/group).

-

Vehicle: 0.5% methylcellulose in sterile water.

-

Dose Levels: 0 (vehicle), 25, 75, and 225 mg/kg/day.

-

Study Duration: 14 consecutive days.

-

Endpoints: Clinical observations, body weight, food consumption, clinical pathology (hematology and biochemistry), organ weights, and histopathological examination of key tissues.

Results Summary

| Parameter | 25 mg/kg/day | 75 mg/kg/day | 225 mg/kg/day |

| Mortality | 0/20 | 0/20 | 2/20 (1M, 1F) |

| Key Clinical Pathology | No significant findings | Mild, non-progressive elevation in ALT and AST (<1.5x ULN) | Moderate elevation in ALT and AST (>3x ULN); mild increase in bilirubin |

| Key Histopathology | No significant findings | Minimal centrilobular hepatocellular hypertrophy | Mild to moderate centrilobular hepatocellular hypertrophy and single-cell necrosis in the liver |

| NOAEL | 25 mg/kg/day | - | - |

Genotoxicity

A standard battery of in vitro genotoxicity assays was conducted to assess the mutagenic and clastogenic potential of this compound.

Experimental Protocols

-

Bacterial Reverse Mutation Assay (Ames Test): Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and Escherichia coli strain (WP2 uvrA) were used, with and without metabolic activation (S9 fraction). This compound was tested up to 5000 µ g/plate .

-

In Vitro Micronucleus Test: Human peripheral blood lymphocytes (HPBLs) were exposed to this compound at concentrations up to 1000 µg/mL for 4 hours (with and without S9) and 24 hours (without S9). Cells were analyzed for the presence of micronuclei in binucleated cells.

Results

| Assay | Metabolic Activation | Result | Conclusion |

| Ames Test | With and Without S9 | Negative | Non-mutagenic |

| In Vitro Micronucleus | With and Without S9 | Negative | Non-clastogenic |

Visualizations

Signaling Pathway of this compound

Caption: Hypothetical mechanism of this compound inhibiting TAK1.

Experimental Workflow: 14-Day Toxicity Study

Technical Guide: Physicochemical Characteristics of Mipracetin

Disclaimer: Publicly available scientific literature and chemical databases do not contain specific solubility or stability data for a compound named "Mipracetin." Therefore, this document serves as an illustrative technical guide, structured to meet the specified requirements for data presentation, experimental protocols, and visualization. The quantitative data and pathways presented herein are hypothetical and provided as a template for researchers, scientists, and drug development professionals.

Introduction

This compound is a novel investigational compound whose therapeutic potential is under evaluation. A comprehensive understanding of its physicochemical properties is fundamental for successful drug development, influencing everything from formulation design and manufacturing to bioavailability and shelf-life. This guide provides a detailed overview of the core solubility and stability characteristics of this compound, based on standard analytical procedures.

Solubility Profile

The solubility of this compound was determined in various aqueous and organic media to guide the development of oral and parenteral dosage forms.

Aqueous Solubility

The pH-dependent solubility of this compound is a critical parameter, given the varying pH environments within the human gastrointestinal tract. The equilibrium solubility was determined at 25 °C.

Table 1: Aqueous Solubility of this compound as a Function of pH

| pH | Solubility (µg/mL) | Classification | Analytical Method |

| 1.2 | 150.5 | Sparingly Soluble | HPLC-UV |

| 4.5 | 25.1 | Slightly Soluble | HPLC-UV |

| 6.8 | 1.8 | Very Slightly Soluble | HPLC-UV |

| 7.4 | 0.9 | Practically Insoluble | HPLC-UV |

Solubility in Common Organic Solvents

Solubility in organic solvents is essential for process chemistry, purification, and the development of specialized formulations such as amorphous solid dispersions.

Table 2: Solubility of this compound in Selected Organic Solvents at 25 °C

| Solvent | Solubility (mg/mL) |

| DMSO | > 150 |

| N,N-Dimethylformamide (DMF) | 95.2 |

| Methanol | 22.8 |

| Ethanol (95%) | 10.5 |

| Acetone | 8.3 |

| Acetonitrile | 4.1 |

| Dichloromethane | 1.2 |

Stability Characteristics

Forced degradation studies were conducted to identify the primary degradation pathways and establish the intrinsic stability of this compound under various stress conditions, in accordance with ICH guidelines.

Stability in Solution (Hydrolysis)

The hydrolytic stability of this compound was assessed across a physiologically relevant pH range at 40 °C over 14 days.

Table 3: Hydrolytic Degradation of this compound in Aqueous Buffers

| Condition (Buffer pH) | % Degradation after 14 days | Primary Degradant Identified |

| pH 1.2 (Acidic) | 12.5% | Mip-Hyd-01 |

| pH 7.4 (Neutral) | < 1.0% | Not Applicable |

| pH 9.0 (Basic) | 28.7% | Mip-Hyd-02 |

Photostability

The photostability of this compound was evaluated in both solid and solution (methanolic) states as per ICH Q1B guidelines.

Table 4: Photostability of this compound

| Condition | State | % Degradation | Observations |

| 1.2 million lux hours (Visible Light) | Solid | 0.8% | No color change |

| 200 watt hours/m² (UVA Light) | Solid | 2.1% | Slight yellowing |

| 1.2 million lux hours (Visible Light) | Solution | 4.5% | - |

| 200 watt hours/m² (UVA Light) | Solution | 15.3% | Significant degradation |

Experimental Protocols & Methodologies

Solubility Determination: Shake-Flask Method

The equilibrium solubility of this compound was determined using the conventional shake-flask method. This protocol ensures the solution reaches saturation for accurate measurement.

Caption: Experimental workflow for shake-flask solubility determination.

Stability Study: Forced Degradation Protocol

A validated stability-indicating HPLC method was used to resolve this compound from its degradation products. The workflow outlines the general process for stress testing.

Caption: General workflow for a forced degradation stability study.

Postulated Degradation Pathways

Based on the forced degradation studies, this compound appears susceptible to hydrolysis under both acidic and basic conditions, likely involving different functional groups within the molecule.

Caption: Postulated hydrolytic degradation pathways for this compound.

Summary and Conclusion

The data indicates that this compound is a poorly soluble compound, particularly in neutral to basic aqueous media, which suggests that formulation strategies such as salt formation or amorphous dispersions may be necessary to enhance oral bioavailability. The compound is stable at neutral pH but undergoes predictable hydrolytic degradation under acidic and, more significantly, basic conditions. It also exhibits marked photosensitivity in solution. These findings are critical for guiding the development of a stable and effective drug product.

For researchers, scientists, and drug development professionals, this technical guide provides a comprehensive review of the psychedelic tryptamine Mipracetin (4-AcO-MiPT) and its structurally and functionally related compounds. This document outlines their pharmacology, mechanism of action, and includes available quantitative data, experimental methodologies, and visual representations of key concepts.

Introduction to this compound

This compound, also known as 4-acetoxy-N-methyl-N-isopropyltryptamine (4-AcO-MiPT), is a synthetic psychedelic tryptamine.[1] Structurally, it belongs to the family of indole alkaloids and is closely related to other psychoactive tryptamines such as 4-AcO-DMT and its own suspected active metabolite, 4-HO-MiPT (miprocin).[2] Like many other 4-acetoxy-substituted tryptamines, this compound is widely considered to be a prodrug, meaning it is pharmacologically inactive until it is metabolized in the body into its active form.

Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | [3-[2-[methyl(propan-2-yl)amino]ethyl]-1H-indol-4-yl] acetate | PubChem |

| Synonyms | 4-AcO-MiPT, 4-acetoxy-N-methyl-N-isopropyltryptamine | PubChem |

| Molecular Formula | C16H22N2O2 | PubChem |

| Molecular Weight | 274.36 g/mol | PubChem |

| CAS Number | 1024612-25-6 | PubChem |

Pharmacology and Mechanism of Action

The primary mechanism of action for this compound and its related compounds is believed to be through their interaction with the serotonin system, particularly as agonists at the 5-HT2A receptor. This interaction is a hallmark of classic psychedelic compounds and is thought to mediate their hallucinogenic effects.

The Prodrug Hypothesis

It is widely hypothesized that 4-acetoxy tryptamines like this compound are deacetylated in vivo to their corresponding 4-hydroxy analogs. In the case of this compound, it is presumed to be metabolized into 4-HO-MiPT (miprocin). This conversion is thought to be rapid and efficient, meaning that the primary pharmacological effects observed are attributable to the active metabolite.

Serotonin 5-HT2A Receptor Agonism

The psychedelic effects of these tryptamines are primarily mediated by their agonist activity at the serotonin 5-HT2A receptor.[2] This receptor is a G-protein coupled receptor (GPCR) that, when activated by an agonist, initiates a cascade of intracellular signaling events.

Quantitative Pharmacological Data

While specific quantitative data for this compound is scarce in the scientific literature, data for its active metabolite and other related compounds provide valuable insights into its likely pharmacological profile.

Receptor Binding Affinity (Ki)

The following table summarizes the available receptor binding affinity data (Ki values in nM) for this compound's suspected active metabolite, 4-HO-MiPT, and the related compound 4-MeO-MiPT. Lower Ki values indicate a higher binding affinity.

| Compound | 5-HT1A | 5-HT2A | 5-HT2C | SERT | Source |

| 4-HO-MiPT | - | - | - | - | [3] |

| 4-MeO-MiPT | 347-731 | 178 | 510 | 38 | [2] |

Note: A comprehensive search did not yield specific Ki values for this compound or 4-HO-MiPT at the time of this guide's compilation.

Functional Activity (EC50 and Emax)

The functional activity of these compounds at serotonin receptors is a key determinant of their psychedelic effects. The EC50 value represents the concentration of a compound that produces 50% of its maximal effect, while Emax represents the maximum effect a compound can produce.

| Compound | Receptor | EC50 (nM) | Emax (%) | Source |

| 4-MeO-MiPT | 5-HT1A | 1490 | 99 | [2] |

| 4-MeO-MiPT | 5-HT2A | 376 | 63 | [2] |

| 4-MeO-MiPT | 5-HT2C | 120 | 82 | [2] |

Note: Specific EC50 and Emax values for this compound and 4-HO-MiPT were not available in the searched literature.

In Vivo Studies

The head-twitch response in rodents is a behavioral proxy for 5-HT2A receptor activation and is commonly used to assess the psychedelic potential of compounds. It has been reported that 4-HO-MiPT induces the head-twitch response in mice with a potency approximately 4- to 5-fold lower than that of psilocin.[3] 4-MeO-MiPT also induces the HTR with a similar potency to 4-HO-MiPT, but with a markedly lower efficacy.[2]

Drug discrimination studies are used to assess the subjective effects of drugs in animals. In a study where rats were trained to discriminate the hallucinogen DOM from saline, this compound (4-AcO-MiPT) fully substituted for DOM, with an ED50 value of 1.26 mg/kg.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of scientific findings. The following sections provide overviews of the methodologies used to characterize compounds like this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for a specific receptor.

A detailed protocol for a 5-HT2A receptor radioligand binding assay would typically include the following steps:

-

Membrane Preparation: Homogenization of cells or tissues expressing the 5-HT2A receptor, followed by centrifugation to isolate the membrane fraction.

-

Assay Buffer: A buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) is used to maintain physiological conditions.

-

Incubation: A constant concentration of a radiolabeled ligand known to bind to the 5-HT2A receptor (e.g., [3H]ketanserin) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand while allowing the unbound radioligand to pass through.

-

Quantification: The amount of radioactivity on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 of the test compound, from which the Ki (inhibition constant) can be calculated using the Cheng-Prusoff equation.

Head-Twitch Response (HTR) Assay

This in vivo assay is a behavioral measure of 5-HT2A receptor activation in rodents.

-

Animal Acclimation: Mice are acclimated to the testing environment (e.g., an open-field arena or a cylindrical observation chamber) for a specified period before drug administration.

-

Drug Administration: The test compound is administered, typically via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. A vehicle control group is also included.

-

Observation Period: Immediately following injection, the number of head twitches is counted by trained observers or recorded via video for a set duration (e.g., 30-60 minutes).

-

Data Analysis: The total number of head twitches per observation period is recorded for each animal. Dose-response curves can be generated to determine the ED50 of the compound for inducing the HTR.

Drug Discrimination Assay

This behavioral assay assesses the subjective effects of a drug by training animals to recognize its interoceptive cues.

-

Training Phase: Rats are trained to press one of two levers in an operant chamber to receive a reward (e.g., a food pellet). They are trained to associate the administration of a known hallucinogen (the training drug, e.g., DOM) with one lever and the administration of a vehicle with the other lever.

-

Testing Phase: Once the rats have learned to reliably discriminate between the training drug and the vehicle, they are administered the test compound. The percentage of responses on the drug-appropriate lever is measured.

-

Data Analysis: Full substitution is considered to have occurred if the animals predominantly press the drug-appropriate lever after administration of the test compound, indicating that it produces subjective effects similar to the training drug. An ED50 value for substitution can be calculated.

Conclusion

This compound is a fascinating psychedelic tryptamine with a pharmacological profile that is likely dominated by its active metabolite, 4-HO-MiPT. Its presumed mechanism of action as a 5-HT2A receptor agonist places it within the classic psychedelic class of compounds. While direct quantitative data for this compound remains limited, the information available for its related compounds provides a strong foundation for understanding its potential effects. Further research is needed to fully characterize the pharmacokinetics and pharmacodynamics of this compound and to elucidate the subtle differences in the subjective experiences produced by the various 4-substituted tryptamines. This guide serves as a technical starting point for researchers dedicated to advancing our understanding of these complex molecules.

References

Methodological & Application

Application Notes and Protocols for the Use of Mipracetin in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mipracetin (4-acetoxy-N-methyl-N-isopropyltryptamine or 4-AcO-MIPT) is a synthetic tryptamine that is structurally related to the psychedelic compound psilocin (4-HO-DMT). It is the acetate ester of 4-hydroxy-N-methyl-N-isopropyltryptamine (4-HO-MIPT), and it is hypothesized to act as a prodrug, rapidly converting to 4-HO-MIPT in the body. The primary mechanism of action of 4-HO-MIPT is believed to be agonism at serotonin receptors, particularly the 5-HT2A receptor, which is a key target for classic psychedelic compounds.

These application notes provide a comprehensive overview of the methodologies for utilizing this compound in preclinical animal models. The protocols outlined below are intended to guide researchers in evaluating the pharmacokinetic, pharmacodynamic, and behavioral effects of this compound.

Mechanism of Action: Serotonergic Pathway

This compound is presumed to be rapidly deacetylated in vivo to its active metabolite, 4-HO-MIPT. 4-HO-MIPT is a non-selective serotonin receptor agonist with a notable affinity for the 5-HT2A receptor. Agonism at the 5-HT2A receptor is the primary mechanism believed to mediate the psychedelic and behavioral effects of tryptamines. The binding of 4-HO-MIPT to the 5-HT2A receptor initiates a cascade of intracellular signaling events.

Figure 1: Proposed signaling pathway of this compound via its active metabolite 4-HO-MIPT.

Quantitative Data Summary

While specific pharmacokinetic and comprehensive toxicity data for this compound and 4-HO-MIPT are limited in publicly available literature, data from closely related tryptamines can provide valuable guidance for initial study design.

| Parameter | Compound | Animal Model | Route | Value | Reference |

| Pharmacodynamics | |||||

| Head-Twitch Response (ED50) | Psilocin (4-HO-DMT) | Mouse | i.p. | ~0.3 mg/kg | [1] |

| Head-Twitch Response Potency | 4-HO-MIPT | Mouse | - | Less potent than psilocin | [2] |

| Toxicology | |||||

| Acute Toxicity (LD50) | Psilocin | Mouse | i.p. | 293.07 mg/kg | [3] |

| Acute Toxicity (LD50) | Psilocybin | Mouse | i.v. | 285 mg/kg | [4] |

| Drug Discrimination | |||||

| Substitution for DOM | This compound (4-AcO-MiPT) | Rat | i.p. | Full substitution | [5][6] |

Experimental Protocols

Pharmacokinetic (PK) Studies

This protocol provides a general framework for determining the pharmacokinetic profile of this compound in rodents.

Figure 2: General workflow for a pharmacokinetic study of this compound in mice.

Materials:

-

This compound (appropriate salt form)

-

Vehicle (e.g., sterile saline, 0.5% methylcellulose)

-

C57BL/6 or CD-1 mice (male, 8-10 weeks old)

-

Dosing syringes and needles (e.g., 27-30G for i.p., gavage needles for p.o.)

-

Blood collection tubes (e.g., EDTA-coated)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Animal Acclimatization: House animals in a controlled environment for at least one week prior to the study.

-

Dose Preparation: Prepare a dosing solution of this compound in the chosen vehicle. Ensure complete dissolution.

-

Administration:

-

Blood Sampling: Collect blood samples (e.g., 20-50 µL) at predetermined time points (e.g., 5, 15, 30, 60, 120, 240, and 360 minutes post-dose) via tail vein or submandibular bleeding.[9]

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma.

-

Bioanalysis: Analyze the plasma concentrations of this compound and its active metabolite, 4-HO-MIPT, using a validated LC-MS/MS method.

-

Data Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, half-life (t1/2), area under the curve (AUC), and bioavailability (F%).

Head-Twitch Response (HTR) Assay

The HTR is a behavioral proxy for 5-HT2A receptor activation and is commonly used to assess the psychedelic potential of compounds in rodents.[10]

Figure 3: Experimental workflow for the Head-Twitch Response (HTR) assay.

Materials:

-

This compound

-

Vehicle

-

C57BL/6J mice

-

Observation chambers

-

Video recording equipment and analysis software (optional)

Procedure:

-

Habituation: Place individual mice in the observation chambers and allow them to habituate for at least 30 minutes.

-

Administration: Administer this compound or vehicle via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.

-

Observation: Immediately after injection, begin recording the number of head twitches for a set period (e.g., 30-60 minutes). A head twitch is a rapid, side-to-side rotational movement of the head.

-

Data Analysis: Plot the number of head twitches against the dose to generate a dose-response curve and calculate the ED50.

Forced Swim Test (FST)

The FST is a common behavioral assay used to screen for antidepressant-like activity.[1][11][12]

Materials:

-

This compound

-

Vehicle

-

Mice (e.g., Swiss Webster or CD-1)

-

Cylindrical water tank (e.g., 25 cm height, 10 cm diameter)

-

Water at 23-25°C

Procedure:

-

Pre-test Session (Day 1): Place each mouse in the water tank for 15 minutes. This is to induce a state of "behavioral despair."

-

Test Session (Day 2): 24 hours after the pre-test, administer this compound or vehicle. After a pre-treatment period (e.g., 30-60 minutes), place the mice back into the water tank for 6 minutes.

-

Scoring: During the last 4 minutes of the 6-minute test session, record the total time the mouse remains immobile. Immobility is defined as the cessation of struggling and remaining floating with only movements necessary to keep the head above water.

-

Data Analysis: Compare the immobility time between the this compound-treated groups and the vehicle control group.

Elevated Plus Maze (EPM)

The EPM is used to assess anxiety-like behavior in rodents.[7][13][14][15]

Materials:

-

This compound

-

Vehicle

-

Mice

-

Elevated plus maze apparatus (two open arms, two closed arms)

-

Video tracking software

Procedure:

-

Habituation: Allow the mice to acclimate to the testing room for at least 30-60 minutes before the test.

-

Administration: Administer this compound or vehicle.

-

Testing: After the appropriate pre-treatment time, place the mouse in the center of the maze, facing an open arm. Allow the mouse to explore the maze for 5 minutes.

-

Scoring: Record the number of entries into and the time spent in the open and closed arms.

-

Data Analysis: Calculate the percentage of time spent in the open arms and the percentage of open arm entries. A higher percentage in the open arms is indicative of an anxiolytic-like effect.

Safety and Toxicology

A comprehensive safety and toxicology assessment is critical for any novel compound. The following studies are recommended for this compound.

Acute Toxicity Study (LD50 Estimation)

Objective: To determine the median lethal dose (LD50) of this compound.

Procedure:

-

Use a sufficient number of animals (e.g., mice or rats) divided into several dose groups.

-

Administer single, escalating doses of this compound via the intended clinical route (e.g., oral, intraperitoneal).

-

Observe the animals for mortality and clinical signs of toxicity for up to 14 days.

-

Calculate the LD50 using a recognized statistical method (e.g., probit analysis).

General Safety Pharmacology

Objective: To assess the effects of this compound on major physiological systems.

-

Cardiovascular System: Monitor blood pressure, heart rate, and ECG in a suitable animal model (e.g., telemetered rats or dogs).

-

Central Nervous System: Conduct a functional observational battery (FOB) to assess behavioral and neurological changes.

-

Respiratory System: Measure respiratory rate and tidal volume.

Conclusion

The protocols and data presented in these application notes provide a foundational framework for the in vivo investigation of this compound. As this compound is likely a prodrug for 4-HO-MIPT, understanding the pharmacology of both compounds is essential. Researchers should adapt these protocols to their specific experimental questions and adhere to all institutional and national guidelines for the ethical use of animals in research. Further studies are warranted to fully elucidate the pharmacokinetic, pharmacodynamic, and safety profile of this compound.

References

- 1. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]

- 2. psychedelicreview.com [psychedelicreview.com]

- 3. Refubium - A validated animal model for the Serotonin Syndrome [refubium.fu-berlin.de]

- 4. 4-MeO-MiPT - Wikipedia [en.wikipedia.org]

- 5. Discriminative Stimulus Effects of Substituted Tryptamines in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Elevated plus maze protocol [protocols.io]

- 8. The mouse forced swim test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]

- 10. animal.research.wvu.edu [animal.research.wvu.edu]

- 11. Frontiers | Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole [frontiersin.org]

- 12. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 13. Effects of a psychedelic 5-HT2A receptor agonist on anxiety-related behavior and fear processing in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Application Notes and Protocols for Mipracetin (modeled on Dasatinib)

For the purpose of providing a detailed and accurate response, it is important to note that "Mipracetin" is not a recognized or approved drug. Therefore, this document has been generated using Dasatinib , a well-characterized tyrosine kinase inhibitor, as a representative model. The following application notes and protocols are based on publicly available data for Dasatinib and are intended to serve as a comprehensive example for researchers, scientists, and drug development professionals.

1. Introduction

This compound is a potent, orally bioavailable, multi-targeted kinase inhibitor. Its primary mechanism of action involves the inhibition of the BCR-ABL fusion protein and SRC family kinases, among other oncogenic kinases. These application notes provide detailed guidelines for the preclinical and research use of this compound, including dosage, administration, and key experimental protocols.

2. Mechanism of Action

This compound functions as an ATP-competitive inhibitor of multiple key signaling kinases. By binding to the ATP-binding pocket of these enzymes, it blocks downstream signaling pathways that are crucial for cell proliferation, survival, and migration in various cancer types. The primary targets include BCR-ABL, SRC family kinases (SRC, LCK, YES, FYN), c-KIT, and PDGFR.

3. Dosage and Administration

The appropriate dosage and administration of this compound depend on the experimental model (in vitro vs. in vivo).

3.1. In Vitro Studies

For cell-based assays, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 10-50 mM). This stock solution is then diluted in cell culture medium to the desired final concentrations. It is crucial to ensure the final DMSO concentration does not exceed a level that affects cell viability (typically <0.1%).

Table 1: In Vitro Potency of this compound (modeled on Dasatinib) in Various Cell Lines

| Cell Line | Cancer Type | Target Kinase | IC₅₀ (nM) | Reference |

| K562 | Chronic Myeloid Leukemia | BCR-ABL | <1 | |

| Ba/F3 | Pro-B Cell Line | BCR-ABL (wild-type) | 0.6 - 1.3 | |

| HL-60 | Acute Promyelocytic Leukemia | SRC Family Kinases | 13 | |

| PC-3 | Prostate Cancer | SRC Family Kinases | 5 - 20 |

3.2. In Vivo Studies

For animal studies, this compound is commonly administered orally (p.o.) via gavage. The formulation for oral administration is critical for ensuring adequate bioavailability. A common vehicle is a solution of N-methyl-2-pyrrolidone (NMP) and polyethylene glycol 300 (PEG300), or a suspension in 0.5% methylcellulose.

Table 2: Recommended In Vivo Dosage of this compound (modeled on Dasatinib) in Murine Models

| Model | Cancer Type | Route of Administration | Dosage Range (mg/kg/day) | Reference |

| K562 Xenograft | Chronic Myeloid Leukemia | Oral (p.o.) | 10 - 50 | |

| PC-3 Xenograft | Prostate Cancer | Oral (p.o.) | 25 - 75 | |

| Lung Metastasis Model | Breast Cancer | Oral (p.o.) | 10 - 50 |

4. Experimental Protocols

4.1. Protocol 1: Determination of In Vitro IC₅₀ using a Cell Viability Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC₅₀) of this compound in a cancer cell line.

Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Drug Preparation: Prepare a 2-fold serial dilution of this compound in culture medium, starting from a high concentration (e.g., 10 µM). Include a vehicle control (e.g., 0.1% DMSO).

-

Treatment: Remove the overnight culture medium from the cells and add 100 µL of the this compound dilutions to the respective wells.

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified incubator with 5% CO₂.

-

Viability Assessment: Add a cell viability reagent (e.g., MTS or MTT) to each well according to the manufacturer's instructions and incubate for 1-4 hours.

-

Data Acquisition: Measure the absorbance or fluorescence using a plate reader.

-

Analysis: Normalize the data to the vehicle control and plot the cell viability against the logarithm of this compound concentration. Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

4.2. Protocol 2: Assessment of Target Inhibition via Western Blot

This protocol is used to confirm that this compound is inhibiting the phosphorylation of its target kinases within the cell.

Methodology:

-

Cell Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with various concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for a short period (e.g., 2-4 hours).

-

Protein Extraction: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

-

Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the target kinase (e.g., anti-phospho-SRC).

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the target kinase or a housekeeping protein like GAPDH or β-actin.

5. Safety and Handling

This compound should be handled with care in a laboratory setting. It is recommended to wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. This compound is for research use only and is not intended for human or veterinary use. All waste should be disposed of in accordance with institutional and local regulations.

Application Notes & Protocols: Analytical Methods for Quercetin Quantification

Note: Initial searches for "Mipracetin" did not yield publicly available analytical methods. Therefore, these application notes utilize Quercetin , a well-researched flavonoid, as a representative analyte to demonstrate common analytical techniques for the quantification of small molecules in research and drug development.

Introduction

Quercetin is a flavonoid found in numerous fruits, vegetables, and grains, known for its antioxidant and anti-inflammatory properties. Accurate and precise quantification of quercetin in various matrices, including plant extracts, pharmaceutical formulations, and biological samples, is crucial for quality control, pharmacokinetic studies, and understanding its biological effects. This document provides detailed protocols for the quantification of quercetin using High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Method 1: Quantification of Quercetin by HPLC-DAD

This method is suitable for the quantification of quercetin in standardized plant extracts and pharmaceutical formulations where the concentration of the analyte is relatively high.

Experimental Protocol

1. Sample Preparation (from Plant Extract)

-

Extraction: Weigh 100 mg of the dried plant extract powder and transfer it to a 10 ml volumetric flask. Add 5 ml of methanol, sonicate for 15 minutes to ensure complete dissolution, and then bring the volume up to 10 ml with methanol.[1]

-

Filtration: Filter the resulting solution through a 0.45 µm syringe filter into an HPLC vial for analysis.[1]

2. Standard Solution Preparation

-

Stock Solution: Prepare a standard stock solution of quercetin by dissolving 5 mg of quercetin reference standard in 10 ml of methanol to achieve a concentration of 500 µg/ml.[1]

-

Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1.4–26.6 µg/ml).[2]

3. HPLC-DAD Conditions

| Parameter | Condition |

| Instrument | High-Performance Liquid Chromatography system with a Diode-Array Detector |

| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) |

| Mobile Phase | A mixture of 1.5% acetic acid in water, acetonitrile, and methanol (55:40:5 v/v/v)[3][4][5] |

| Flow Rate | 1.0 ml/min[6] |

| Injection Volume | 20 µl |

| Column Temperature | 30°C |

| Detection Wavelength | 368 nm[3][4][5] |

| Retention Time | Approximately 3.6 minutes[3][4][5] |

Data Presentation

Table 1: Validation Parameters for HPLC-DAD Quantification of Quercetin

| Parameter | Result | Reference |

| Linearity Range | 1.4–26.6 µg/ml | [2] |

| Correlation Coefficient (R²) | > 0.999 | [2] |

| Limit of Detection (LOD) | 0.046 µg/mL[5][7] and 0.27 µg/ml[2] | [2][5][7] |

| Limit of Quantification (LOQ) | 0.14 µg/mL[5][7] and 0.81 µg/ml[2] | [2][5][7] |

| Precision (RSD) | < 2.5% | [2] |

| Accuracy (Recovery) | 88.6%–110.7%[4][5][7] and 92.5–97.5%[2] | [2][4][5][7] |

Experimental Workflow

Method 2: Quantification of Quercetin in Rat Plasma by LC-MS/MS

This highly sensitive and selective method is ideal for quantifying low concentrations of quercetin in complex biological matrices, such as plasma, for pharmacokinetic studies.

Experimental Protocol

1. Sample Preparation (from Rat Plasma)

-

Protein Precipitation: To 500 µL of plasma, add 1.5 mL of methanol containing an internal standard (e.g., quercetin 4'-O-glucoside).[8]

-

Vortex and Centrifuge: Vortex the mixture for 30 seconds, repeating 5 times, then centrifuge at 4000g for 10 minutes at 4°C.[8]

-

Supernatant Collection: Collect the supernatant. The pellet can be re-extracted with methanol to improve recovery.[8]

-

Evaporation and Reconstitution: Evaporate the combined supernatants to dryness under a vacuum. Reconstitute the residue in 250 µL of the initial mobile phase.[8]

-

Final Filtration: Centrifuge and filter the reconstituted sample through a 0.2 µm filter before injection.[8]

2. Standard Solution Preparation

-

Stock Solution: Prepare a stock solution of quercetin in methanol.

-

Calibration Standards: Prepare calibration standards by spiking blank rat plasma with known concentrations of quercetin to create a calibration curve (e.g., 0.5 to 100 ng/mL).[9] Process these standards using the same sample preparation protocol as the unknown samples.

3. LC-MS/MS Conditions

| Parameter | Condition |

| Instrument | Ultra-Fast Liquid Chromatography system coupled to a Tandem Mass Spectrometer (UFLC-MS/MS) |

| Column | ACQUITY UPLC BEH C18 Column (2.1 x 50 mm, 1.7 µm)[10][11] |

| Mobile Phase | A: Water with 0.1% formic acidB: Methanol:Acetonitrile (1:1) with 0.1% formic acid[10][11] |

| Flow Rate | 0.350 mL/min[10][11] |

| Gradient Elution | A gradient elution program should be optimized to ensure proper separation from matrix components. |

| Ionization Mode | Electrospray Ionization (ESI) in negative mode[10] |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transition | Quercetin: m/z 301 → 151 (example, should be optimized) |

Data Presentation

Table 2: Validation Parameters for LC-MS/MS Quantification of Quercetin in Rat Plasma

| Parameter | Result | Reference |

| Linearity Range | 0.5–100 ng/mL | [9] |

| Lower Limit of Quantification (LLOQ) | 5 ng/mL | [12] |

| Intra-day Precision (RSD) | ≤ 3.02% | [11] |

| Inter-day Precision (RSD) | ≤ 2.75% | [11] |

| Intra-day Accuracy | ≤ 85.23% | [11] |

| Inter-day Accuracy | ≤ 84.87% | [11] |

| Recovery | 87% - 108% | [8] |

Experimental Workflow

References

- 1. japsonline.com [japsonline.com]

- 2. scispace.com [scispace.com]

- 3. mdpi.com [mdpi.com]

- 4. Validation of an HPLC-DAD Method for Quercetin Quantification in Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ijrpb.com [ijrpb.com]

- 7. Validation of an HPLC-DAD Method for Quercetin Quantification in Nanoparticles [ouci.dntb.gov.ua]

- 8. mitchell.ucdavis.edu [mitchell.ucdavis.edu]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. eurekaselect.com [eurekaselect.com]

- 12. pubs.acs.org [pubs.acs.org]

Mipracetin in High-Throughput Screening: Application Notes and Protocols for 5-HT2A Receptor Agonist Identification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mipracetin (4-acetoxy-N-methyl-N-isopropyltryptamine) is a tryptamine derivative with psychedelic properties. Tryptamines are a class of compounds known to interact with serotonin receptors, playing a crucial role in various neurological processes. The serotonin 2A (5-HT2A) receptor, a G-protein coupled receptor (GPCR), is a key target for many tryptamines and is implicated in conditions such as depression, anxiety, and psychosis.[1][2][3][4] High-throughput screening (HTS) assays are essential tools in drug discovery for identifying novel modulators of such targets from large compound libraries.[5][6][7]

This document provides detailed application notes and a hypothetical experimental protocol for the use of this compound as a reference compound in a high-throughput screening campaign aimed at identifying novel agonists for the 5-HT2A receptor. The described assay is a luciferase reporter gene assay, a common and robust method for screening GPCRs.[8][9][10][11][12]

Principle of the Assay

The 5-HT2A receptor couples to the Gq alpha subunit, which activates phospholipase C (PLC), leading to an increase in intracellular inositol phosphates and diacylglycerol (DAG). This cascade results in the activation of protein kinase C (PKC) and the mobilization of intracellular calcium. Downstream of these events, transcription factors such as the Nuclear Factor of Activated T-cells (NFAT) are activated.

In this proposed HTS assay, a host cell line (e.g., HEK293) is engineered to stably express the human 5-HT2A receptor. These cells also contain a reporter gene construct, where the expression of firefly luciferase is under the control of a promoter with NFAT response elements (NFAT-RE).[9][10][12] Activation of the 5-HT2A receptor by an agonist will lead to the transcription and translation of luciferase. The amount of light produced upon addition of the luciferase substrate is proportional to the extent of receptor activation.

Data Presentation

The following table summarizes hypothetical quantitative data for this compound and other known tryptamine compounds in a 5-HT2A receptor luciferase reporter gene assay. This data is for illustrative purposes to demonstrate the expected outcomes of such a screen.

| Compound | EC50 (nM) | Maximum Fold Induction | Hill Slope |

| This compound (Reference) | 15.5 | 12.3 | 1.1 |

| Serotonin (Endogenous) | 5.2 | 15.0 | 1.0 |

| Psilocin | 8.9 | 14.2 | 1.2 |

| N,N-Dimethyltryptamine (DMT) | 25.1 | 11.5 | 0.9 |

| 5-MeO-DMT | 12.8 | 13.1 | 1.0 |

Signaling Pathway and Experimental Workflow

References

- 1. escholarship.org [escholarship.org]

- 2. 5-MeO-MiPT - Wikipedia [en.wikipedia.org]

- 3. Psilocybin - Wikipedia [en.wikipedia.org]

- 4. Dimethyltryptamine - Wikipedia [en.wikipedia.org]

- 5. bmglabtech.com [bmglabtech.com]

- 6. High-throughput screening - Wikipedia [en.wikipedia.org]

- 7. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 8. Luciferase reporter assay for unlocking ligand-mediated signaling of GPCRs [pubmed.ncbi.nlm.nih.gov]

- 9. Reporter Assay - Creative Bioarray [dda.creative-bioarray.com]

- 10. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Luciferase Reporter Assay for Deciphering GPCR Pathways [promega.com]

- 12. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

Preparing Mipracetin Stock Solutions for Preclinical Research

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Mipracetin (4-acetoxy-N-methyl-N-isopropyltryptamine or 4-AcO-MiPT) is a synthetic tryptamine that is structurally related to the psychedelic compound psilocin. It is believed to act as a prodrug to 4-hydroxy-N-methyl-N-isopropyltryptamine (4-HO-MiPT), which is a potent agonist of the serotonin 5-HT2A receptor. The activation of this receptor is thought to be the primary mechanism underlying the psychoactive effects of many psychedelic compounds. As research into the therapeutic potential of psychedelics expands, standardized protocols for the preparation of test compounds like this compound are crucial for ensuring the reproducibility and reliability of experimental results.

These application notes provide detailed protocols for the preparation of this compound stock solutions for use in a variety of preclinical research settings. The information is intended for researchers, scientists, and drug development professionals working to elucidate the pharmacological properties and therapeutic potential of this compound.

This compound Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound hydrochloride, the common salt form used in research, is provided in the table below. This information is essential for accurate calculation of stock solution concentrations.

| Property | Value |